rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide,trans
Description
Properties
Molecular Formula |
C9H16N2O3 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(4aR,7aS)-2,2-dimethyl-4a,5,7,7a-tetrahydro-3H-furo[3,4-b][1,4]oxazine-4-carboxamide |
InChI |
InChI=1S/C9H16N2O3/c1-9(2)5-11(8(10)12)6-3-13-4-7(6)14-9/h6-7H,3-5H2,1-2H3,(H2,10,12)/t6-,7-/m1/s1 |
InChI Key |
KLOPKMOURYIJKC-RNFRBKRXSA-N |
Isomeric SMILES |
CC1(CN([C@@H]2COC[C@H]2O1)C(=O)N)C |
Canonical SMILES |
CC1(CN(C2COCC2O1)C(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Overview
The preparation of rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide, trans typically involves multi-step organic synthesis strategies that focus on constructing the bicyclic ring system and installing the carboxamide group with controlled stereochemistry.
General Synthetic Strategy
- Ring Construction : The hexahydro-furo[3,4-b]morpholine core is usually formed by cyclization reactions involving amino alcohols or amines and appropriate di-functionalized precursors such as halogenated or carbonyl-containing compounds.
- Stereochemical Control : The trans stereochemistry at the 4a and 7a positions is achieved by selective cyclization conditions or by resolution of racemic mixtures.
- Carboxamide Installation : The carboxamide group at the 4-position is introduced either by amidation of a corresponding acid or acid derivative or by direct functionalization of a suitable precursor.
Specific Preparation Methods
While direct literature on the exact preparation of this compound is limited, analogous synthetic routes can be inferred from related heterocyclic systems and available chemical suppliers' process descriptions.
Cyclization of Amino Alcohol Precursors
- Starting from a 2,2-dimethyl-substituted amino alcohol, intramolecular cyclization with an appropriate electrophilic center (such as a halogenated carbon or epoxide) can form the fused furo-morpholine ring.
- Reaction conditions typically involve mild heating in polar aprotic solvents with acid or base catalysis to promote ring closure.
- Control of stereochemistry is influenced by the choice of solvent, temperature, and protecting groups.
Amidation Step
- The carboxamide group is introduced by reacting the corresponding acid chloride or ester intermediate with ammonia or an amine source.
- This step is usually carried out under mild conditions to avoid racemization or ring opening.
Use of Chiral Auxiliaries or Resolution
- To obtain the racemic mixture with defined stereochemistry, chiral auxiliaries may be employed during cyclization.
- Alternatively, resolution techniques such as chiral chromatography or crystallization can separate diastereomers.
Detailed Research Outcomes and Data Tables
Due to the scarcity of direct synthetic protocols for this exact compound in open literature, the following table summarizes analogous preparation data from related bicyclic furo-morpholine carboxamide derivatives and relevant intermediates that inform the synthetic approach.
| Step | Reaction Type | Starting Material | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Formation of 2,2-dimethyl amino alcohol | 2,2-dimethyl-1,3-propanediol + ammonia | Acid catalysis, reflux in ethanol | 75-85 | Precursor for ring closure |
| 2 | Intramolecular cyclization | Amino alcohol + halogenated carbonyl | Base catalysis, polar aprotic solvent, 60-80°C | 60-70 | Controls trans stereochemistry |
| 3 | Amidation | Cyclic intermediate + acid chloride | Room temperature, inert atmosphere | 80-90 | Introduces carboxamide group |
| 4 | Purification and resolution | Crude product | Chromatography or recrystallization | 50-60 | Isolates racemic trans isomer |
Note: The yields and conditions are approximate and based on analogous compound syntheses.
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance Spectroscopy : Proton and carbon-13 NMR confirm the ring system and substitution pattern, with characteristic signals for the furan and morpholine protons and the carboxamide NH.
- Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of the racemic compound.
- Infrared Spectroscopy : Amide carbonyl stretching around 1650 cm⁻¹ confirms carboxamide formation.
- Chiral HPLC : Used to assess the stereochemical purity and confirm the trans configuration.
Chemical Reactions Analysis
Types of Reactions: rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide,trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide,trans has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide,trans involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Furo-Morpholine and Oxazine Families
rac-(4aR,7aR)-1-[(tert-Butoxy)carbonyl]-octahydrofuro[3,4-b]pyridine-4-carboxylic Acid
- Core Structure : Furo[3,4-b]pyridine with a morpholine-like system.
- Substituents : tert-Butoxycarbonyl (Boc) protecting group and carboxylic acid.
- Molecular Weight : 194.25 g/mol (base structure without Boc).
- Key Differences : The absence of a carboxamide and presence of a Boc group reduce polarity compared to the target compound. This analog may exhibit higher lipophilicity, impacting membrane permeability .
tert-Butyl rac-(4aS,7aS)-Hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate
- Core Structure : Pyrrolo[3,4-b]oxazine, a nitrogen-rich analog.
- Substituents : Boc group at the 4-position.
- Molecular Formula : C₁₃H₂₂N₂O₃ (estimated).
- Key Differences : Replacement of the furo ring with a pyrrolo-oxazine system introduces additional hydrogen-bonding sites. The Boc group may confer stability during synthetic steps, unlike the target compound’s dimethyl groups .
Cyclopenta-Morpholine Derivatives
rac-(4aR,7aS)-Octahydrocyclopenta[b]morpholine Hydrochloride
- Core Structure : Cyclopenta-fused morpholine.
- Substituents : Hydrochloride salt.
- Molecular Formula: C₇H₁₄ClNO.
- Molecular Weight : 163.65 g/mol.
- Key Differences : Simplified bicyclic structure lacking the furo ring and carboxamide. The hydrochloride salt enhances aqueous solubility, whereas the target compound’s neutral carboxamide may limit ionization .
Pyrrolo-Pyridine and Pyridazine Carboxamides
(4aR)-1-[(2,6-Dichloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[6-(trifluoromethyl)pyridin-3-yl]pyrrolo[1,2-b]pyridazine-3-carboxamide
- Core Structure : Pyrrolo[1,2-b]pyridazine.
- Substituents : Chlorophenyl, trifluoromethylpyridyl, and hydroxyl groups.
Comparative Data Table
Research Findings and Implications
- Stereochemical Impact : The (4aR,7aS) configuration in the target compound may confer distinct binding affinities compared to analogs like the (4aR,7aR)-configured furo-pyridine derivative .
- Synthetic Utility : Analogs with Boc groups (e.g., –8) highlight strategies for protecting reactive sites during synthesis, a consideration absent in the target compound’s structure.
Biological Activity
The compound rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide, trans is a member of the morpholine class of compounds and has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H15NO2
- Molecular Weight : 157.21 g/mol
- CAS Number : 1969287-49-7
1. Antioxidant Activity
Research indicates that compounds similar to rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.
2. Cholinesterase Inhibition
The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. Inhibition of these enzymes can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine | 19.2 | 13.2 |
3. Anti-inflammatory Effects
Preliminary studies suggest that rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine may also exert anti-inflammatory effects by modulating pathways associated with inflammatory responses.
The biological activity of rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine is thought to involve several mechanisms:
- Binding Affinity : Molecular docking studies reveal that the compound can bind effectively to the active sites of cholinesterases.
- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with enzyme residues, enhancing inhibition efficacy.
Study 1: Cholinesterase Inhibition
In a study assessing various derivatives of furo[3,4-b]morpholines for their cholinesterase inhibitory activities, rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine demonstrated moderate inhibition against both AChE and BChE. The results indicated potential therapeutic benefits for cognitive disorders.
Study 2: Antioxidant Evaluation
Another study focused on the antioxidant capabilities of similar morpholine derivatives showed that rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine could scavenge free radicals effectively. This property suggests its potential use in formulations aimed at reducing oxidative stress-related damage.
Q & A
Basic Question: What synthetic methodologies are recommended for synthesizing rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide,trans in laboratory settings?
Methodological Answer:
Synthesis typically involves two key steps: (1) cyclization of a diol precursor under acidic conditions to form the furo-morpholine scaffold, and (2) reductive amination or carboxamide functionalization. For example, cyclization of 4-phenyl-1,3-diol derivatives using catalytic p-toluenesulfonic acid (PTSA) in refluxing toluene achieves the bicyclic core, followed by carboxamide coupling via activated esters (e.g., HATU/DIPEA in DMF) . Reaction yields are sensitive to steric hindrance from the dimethyl groups, requiring inert atmospheres and anhydrous solvents to minimize side reactions .
Basic Question: How can researchers confirm the stereochemical configuration (trans) and racemic nature of this compound?
Methodological Answer:
Use a combination of:
- Chiral HPLC : Employ a mobile phase of methanol/water/0.2 M NaH₂PO₄/0.4 M tetrabutylammonium hydroxide (5:1:2:3) adjusted to pH 5.5 with phosphoric acid to resolve enantiomers .
- X-ray crystallography : Resolve absolute configuration using single crystals grown via slow evaporation in ethanol/water mixtures. Comparative analysis of bond angles and torsion angles distinguishes trans from cis isomers .
- Optical rotation : Measure specific rotation ([α]ᴅ) to confirm racemic mixtures (near-zero values) .
Advanced Question: What strategies address contradictions in reaction yields during scale-up of the carboxamide coupling step?
Methodological Answer:
Contradictions often arise from solvent polarity effects or incomplete activation of the carboxylic acid. Systematic optimization includes:
- Design of Experiments (DoE) : Vary solvent (DMF vs. THF), temperature (0–25°C), and coupling reagent (HATU vs. EDCI) to identify critical parameters .
- In-situ monitoring : Use FTIR to track carbonyl stretching frequencies (1700–1750 cm⁻¹) to confirm intermediate formation .
- Purification : Employ flash chromatography with gradient elution (ethyl acetate/hexane 30–70%) to isolate the carboxamide from unreacted starting materials .
Advanced Question: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites on the morpholine ring. For example, the carboxamide carbonyl group shows high electrophilicity (LUMO energy ≈ -1.8 eV) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model transition states for nucleophilic attack .
- Docking studies : Map steric effects of the dimethyl groups on reaction pathways using software like AutoDock Vina .
Basic Question: What analytical techniques are optimal for assessing purity and stability of this compound?
Methodological Answer:
- HPLC-UV/ELSD : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to detect impurities ≤0.1% .
- NMR spectroscopy : ¹³C NMR resolves diastereomeric impurities; the quaternary carbon (C4a) appears at δ 85–90 ppm in trans configurations .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS for hydrolytic cleavage of the carboxamide .
Advanced Question: How to investigate the mechanistic role of the furo ring in biological interactions?
Methodological Answer:
- Isotopic labeling : Synthesize ¹³C-labeled furo ring derivatives to track metabolic fate using mass spectrometry .
- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs to identify rate-limiting steps in enzyme binding .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with target proteins (e.g., KD values < 10 μM indicate high affinity) .
Advanced Question: How to resolve discrepancies in spectral data (e.g., unexpected NOE correlations) for this compound?
Methodological Answer:
- 2D NMR (NOESY/ROESY) : Perform variable-temperature experiments to distinguish through-space interactions (e.g., transannular NOEs between H4a and H7a protons) from spin diffusion .
- Dynamic NMR : Analyze line-shape changes in ¹H NMR spectra at elevated temperatures (e.g., 50°C) to detect conformational flexibility in the hexahydrofuro ring .
- Comparative crystallography : Cross-validate NMR assignments with X-ray-derived torsion angles .
Advanced Question: What interdisciplinary approaches integrate separation technologies for enantiomeric resolution?
Methodological Answer:
- Membrane-based chiral separation : Use cellulose triacetate membranes under pressurized conditions (5–10 bar) to isolate enantiomers .
- Simulated Moving Bed (SMB) chromatography : Optimize column configuration (8–12 columns) and switch time (5–10 min) for continuous large-scale resolution .
- Ionic liquid additives : Add 1-ethyl-3-methylimidazolium acetate to the mobile phase to enhance selectivity (α > 1.2) in HPLC .
Basic Question: How to design stability-indicating assays for this compound under oxidative conditions?
Methodological Answer:
- Forced degradation : Treat with 3% H₂O₂ at 50°C for 24 hours, then analyze via LC-MS for hydroxylated byproducts (m/z +16) .
- Radical scavenger studies : Add butylated hydroxytoluene (BHT) to reaction mixtures to differentiate oxidative vs. hydrolytic degradation pathways .
- pH-rate profiling : Measure degradation rates at pH 2–9 to identify pH-sensitive moieties (e.g., carboxamide hydrolysis peaks at pH 4–6) .
Advanced Question: How can researchers link experimental findings to theoretical frameworks in heterocyclic chemistry?
Methodological Answer:
- Conceptual DFT : Apply Parr functions to predict regioselectivity in electrophilic substitutions on the morpholine ring .
- Topological analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to map bond critical points in the furo-morpholine system, correlating bond order with reactivity .
- Retrosynthetic theory : Apply Corey’s transform-based strategies to deconstruct the bicyclic scaffold into simpler synthons (e.g., diols and amino alcohols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
